
2,6-Bis(diethylamino)quinoxaline-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(diethylamino)quinoxaline-5,8-dione is a nitrogen-containing heterocyclic compound. Quinoxaline derivatives, including this compound, are known for their diverse pharmacological activities and applications in various fields such as medicine, chemistry, and industry . This compound is characterized by its unique structure, which includes two diethylamino groups attached to a quinoxaline-5,8-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . For 2,6-Bis(diethylamino)quinoxaline-5,8-dione, the specific synthetic route may involve the reaction of diethylamine with a quinoxaline-5,8-dione precursor under controlled conditions. Various synthetic methods have been developed to optimize yield and purity, often employing green chemistry principles to minimize environmental impact .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, may involve large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance production rates and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(diethylamino)quinoxaline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoxaline core, potentially leading to the formation of dihydroquinoxaline derivatives.
Substitution: The diethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can lead to a variety of functionalized quinoxaline derivatives .
Applications De Recherche Scientifique
2,6-Bis(diethylamino)quinoxaline-5,8-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Bis(diethylamino)quinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition of biological processes such as cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound of 2,6-Bis(diethylamino)quinoxaline-5,8-dione, known for its broad-spectrum pharmacological activities.
Quinazoline: A structurally similar compound with diverse biological activities, including anticancer and antimicrobial properties.
Cinnoline: Another nitrogen-containing heterocyclic compound with applications in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of diethylamino groups, which can enhance its solubility, bioavailability, and interaction with biological targets. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its specific pharmacological profile .
Propriétés
Numéro CAS |
62471-82-3 |
|---|---|
Formule moléculaire |
C16H22N4O2 |
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
2,6-bis(diethylamino)quinoxaline-5,8-dione |
InChI |
InChI=1S/C16H22N4O2/c1-5-19(6-2)11-9-12(21)14-15(16(11)22)17-10-13(18-14)20(7-3)8-4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
QQLOHDKKUOQKLS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=O)C2=NC(=CN=C2C1=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B12914401.png)
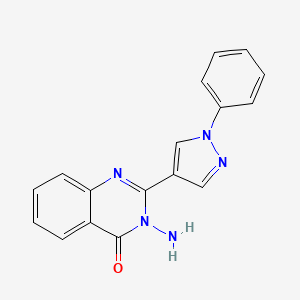
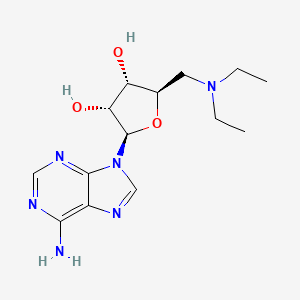
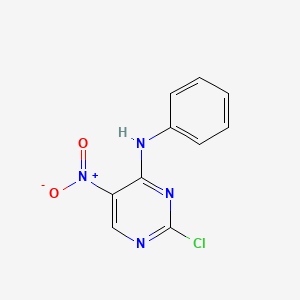
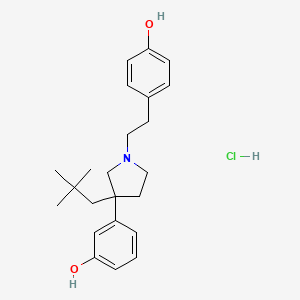
![5-(Ethoxymethyl)-1-[(2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12914427.png)


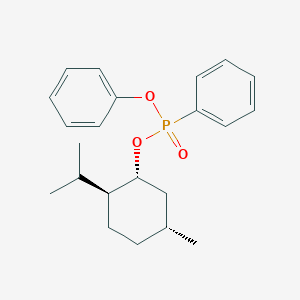
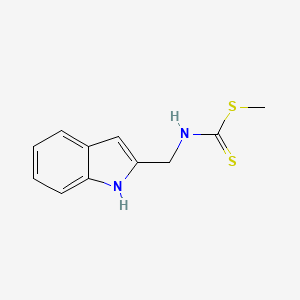
![6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914448.png)
![3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12914455.png)
![3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12914462.png)
![N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B12914473.png)
